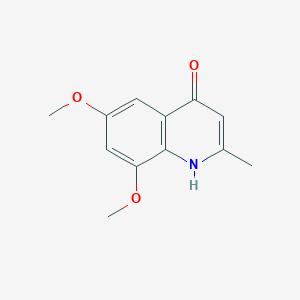

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWLTMTZQPZCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one .

Executive Summary

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (also known as 6,8-dimethoxy-2-methyl-4-quinolone) is a substituted heterocyclic compound belonging to the quinolone alkaloid class.[1] It serves as a critical intermediate in the synthesis of bioactive agents targeting antimitotic pathways (tubulin polymerization inhibition) and antimicrobial resistance (efflux pump inhibition).

Unlike simple quinolones, the 6,8-dimethoxy substitution pattern confers unique electronic properties to the benzene ring, enhancing electron density and altering the lipophilicity profile (LogP). This guide details the structural identity, a validated Conrad-Limpach synthetic protocol, and the physicochemical characteristics required for its application in medicinal chemistry.

Chemical Identity & Structure

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |

| Alternative Names | 6,8-dimethoxy-2-methyl-4-quinolone; 4-Hydroxy-6,8-dimethoxy-2-methylquinoline (tautomer) |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Core Scaffold | 4-Quinolone (Benzo[b]pyridine-4-one) |

| Key Substituents | Methoxy (-OCH₃) at C6, C8; Methyl (-CH₃) at C2 |

Tautomerism

This compound exhibits lactam-lactim tautomerism , existing in equilibrium between the 4-quinolone (1H-one) form and the 4-hydroxyquinoline (enol) form. In the solid state and in polar solvents, the 4-quinolone tautomer predominates due to the stability of the amide-like resonance.

Caption: Tautomeric equilibrium favoring the 4-one form in polar media.

Synthesis: The Conrad-Limpach Protocol

To synthesize 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one specifically (avoiding the 2-hydroxy-4-methyl isomer produced by the Knorr synthesis), the Conrad-Limpach synthesis is the required methodology. This relies on the thermal cyclization of a

Reaction Logic

-

Condensation: Reaction of 2,4-dimethoxyaniline with ethyl acetoacetate under acid catalysis/dehydration to form the enamine.

-

Cyclization: High-temperature thermal cyclization (

) closes the ring.-

Regioselectivity: Cyclization occurs ortho to the amino group. In 2,4-dimethoxyaniline, position 2 is blocked by a methoxy group.[2] Therefore, cyclization must occur at position 6, placing the original C4-methoxy at position 6 of the quinoline and the C2-methoxy at position 8.

-

Experimental Protocol

Safety Note: This protocol involves high temperatures (

Step 1: Enamine Formation

-

Reagents: Mix 2,4-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous benzene or toluene.

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid.

-

Process: Reflux using a Dean-Stark trap to continuously remove water. Monitor the collection of water to determine reaction completion (typically 4–6 hours).

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude enamine (Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate). This is often an oil that solidifies upon standing.

Step 2: Thermal Cyclization (Critical Step)

-

Medium: Heat a high-boiling solvent such as Diphenyl ether (or Dowtherm A) to 250–260^\circ\text{C} in a round-bottom flask equipped with a short air condenser (to allow ethanol escape).

-

Addition: Add the crude enamine from Step 1 dropwise (or in small portions) to the vigorously boiling solvent.

-

Reaction: Continue heating for 15–30 minutes. Ethanol is evolved as a vapor.

-

Workup: Cool the mixture to room temperature. The product, 6,8-dimethoxy-2-methyl-4-quinolone , typically precipitates as a solid.

-

Purification: Dilute with hexane or petroleum ether to fully precipitate the product. Filter the solid and wash with copious hexane (to remove diphenyl ether) and then cold acetone or ethanol. Recrystallize from ethanol/DMF.

Caption: Workflow for the Conrad-Limpach synthesis of the target quinolone.

Physicochemical Properties & Characterization

Predicted Spectral Data

Researchers verifying the structure should look for these diagnostic signals:

| Spectroscopy | Diagnostic Signals | Interpretation |

| ¹H NMR (DMSO-d₆) | C2-Methyl group . Characteristic singlet for 2-methyl quinolones. | |

| Methoxy groups at C6 and C8. | ||

| C3-H . The vinylic proton of the quinolone ring.[2] | ||

| NH . Broad singlet indicating the lactam (4-one) form. | ||

| MS (ESI+) | m/z 220.1 [M+H]⁺ | Consistent with Molecular Weight of 219.24. |

Solubility Profile

-

Water: Insoluble (due to aromatic/lipophilic core).

-

DMSO/DMF: Soluble (Suitable for biological assays).

-

Ethanol/Methanol: Sparingly soluble at RT; soluble at reflux.

-

Chloroform: Moderately soluble.

Biological Potential & Applications[1][3][5][9][10][11][12][13][14]

Pharmacophore Analysis

The 6,8-dimethoxy-2-methylquinolin-4-one structure is a "privileged scaffold" in medicinal chemistry.

-

Tubulin Inhibition: The 6,8-dimethoxy pattern mimics the substitution found in colchicine and other antimitotic agents. Analogs (often N-methylated or with C3-aryl groups) bind to the colchicine-binding site of tubulin.

-

Antimicrobial Activity: 2-Alkyl-4-quinolones are structurally related to Pseudomonas aeruginosa Quinolone Signal (PQS) molecules. This compound may act as a quorum-sensing antagonist or efflux pump inhibitor.

Derivatization for Drug Discovery

This core is rarely the final drug but a versatile precursor:

-

C3-Functionalization: The C3 position is nucleophilic. It can be formylated (Vilsmeier-Haack) or halogenated to introduce further complexity.

-

4-Chloro Derivative: Treatment with POCl₃ converts the 4-one to a 4-chloroquinoline . This allows for nucleophilic aromatic substitution (S_NAr) with amines to create 4-aminoquinoline antimalarials or kinase inhibitors.

References

-

Conrad-Limpach Synthesis Mechanism

- Title: "The Conrad-Limpach Synthesis of 4-Hydroxyquinolines."

- Context: Standard organic chemistry protocol for 2-methyl-4-quinolones.

-

Source:

-

Synthesis of Methoxy-Substituted Quinolones

-

Title: "Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas" (Duarte et al.)[1]

- Context: Describes the synthesis of 6-methoxy and 5,7-dimethoxy analogs using similar protocols.

-

Source:

-

-

Biological Relevance of Dimethoxyquinolines

- Title: "Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)

- Context: Highlights the antimitotic potential of dimethoxy-substituted quinolones.

-

Source:

-

Chemical Data & Identifiers

-

Title: "6,8-Dimethoxy-2-methylquinolin-4-amine" (Amine analog).[7]

- Context: Confirms the stability and existence of the 6,8-dimethoxy-2-methyl core.

-

Source:

-

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. preprints.org [preprints.org]

- 7. 6,8-Dimethoxy-2-methylquinolin-4-amine | C12H14N2O2 | CID 16767486 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Weight and Physicochemical Characteristics of 2-Methyl-1,4-dihydroquinolin-4-one Derivatives

Executive Summary

The 2-methyl-1,4-dihydroquinolin-4-one scaffold (often synonymous with 2-methyl-4-quinolone) represents a privileged structure in medicinal chemistry.[1] Serving as the foundational core for 4-quinolone antibiotics, antitumor agents, and quorum-sensing inhibitors, its physicochemical profile dictates its success in drug development.

This guide provides a rigorous analysis of the molecular weight (MW) and physicochemical characteristics of these derivatives. Unlike generic overviews, we focus on the interplay between the tautomeric equilibrium , lipophilicity (LogP) , and synthetic feasibility that drives the adoption of this scaffold in high-throughput screening libraries.

Structural Fundamentals & Physicochemical Baseline

The Core Scaffold and Tautomerism

The defining feature of 2-methyl-1,4-dihydroquinolin-4-one is its tautomeric duality.[1] While often drawn as the "keto" form (1,4-dihydro), it exists in equilibrium with the "enol" form (4-hydroxyquinoline).

-

Keto Form (1,4-dihydroquinolin-4-one): The dominant tautomer in the solid state and in polar solvents.[1] It is responsible for the hydrogen bond donor (NH) and acceptor (C=O) motifs critical for binding interactions (e.g., DNA gyrase inhibition).

-

Enol Form (4-hydroxyquinoline): Aromatic, but less favorable in aqueous physiological conditions.[1]

This equilibrium significantly impacts calculated LogP (cLogP) and solubility measurements. Researchers must ensure their in silico models account for the keto-tautomer to avoid underestimating polarity.[1]

Molecular Weight and Rule of 5 Compliance

The parent compound, 2-methylquinolin-4(1H)-one , has a molecular weight of 159.19 g/mol .[1] This low mass places it well within the "Lead-Like" space (MW < 300), allowing substantial room for derivatization without violating Lipinski’s Rule of 5 (MW < 500).

Table 1: Physicochemical Baseline of the Parent vs. Functionalized Derivatives

| Property | Parent: 2-Methyl-4-quinolone | Derivative: 2-Heptyl-4-quinolone (HHQ) | Derivative: Ciprofloxacin (Ref) |

| Formula | C₁₀H₉NO | C₁₆H₂₁NO | C₁₇H₁₈FN₃O₃ |

| MW ( g/mol ) | 159.19 | 243.35 | 331.34 |

| LogP (Exp) | ~1.9 - 2.2 | ~4.5 - 5.1 | 0.28 (at pH 7.[1]4) |

| H-Bond Donors | 1 (NH) | 1 (NH) | 2 |

| H-Bond Acceptors | 1 (C=O) | 1 (C=O) | 4 |

| TPSA (Ų) | 29.1 | 29.1 | 72.0 |

| pKa (Basic) | ~2.3 (O-protonation) | ~2.4 | 8.7 (Piperazine) |

| Melting Point | 235–236°C | 140–142°C | 255–257°C |

Note: The "Basic" pKa of the quinolone core refers to the protonation of the carbonyl oxygen. The NH group is extremely weakly acidic (pKa > 14).

Synthetic Pathways & Derivatization Impact[1]

The physicochemical properties of these derivatives are intrinsically linked to their synthesis. The Conrad-Limpach synthesis is the gold standard protocol.[1] It is a self-validating method because the high temperature required for cyclization (250°C) ensures that only the thermodynamically stable 4-quinolone product is formed, eliminating kinetic byproducts.[1]

Workflow Visualization (Conrad-Limpach)[1]

Figure 1: The Conrad-Limpach synthesis pathway.[1] The high-temperature cyclization step is the critical control point determining product purity.[1]

Protocol: Synthesis of 2-Methyl-4-quinolone

Source: Adapted from Organic Syntheses and standard Conrad-Limpach protocols.[1]

Reagents:

-

Aniline (1.0 eq)[2]

-

Ethyl acetoacetate (1.1 eq)[2]

-

Glacial acetic acid (Catalytic)[2]

-

Dowtherm A (Diphenyl ether/biphenyl mixture) or Paraffin oil (High boiling point solvent)

Step-by-Step Methodology:

-

Enamine Formation: Combine aniline and ethyl acetoacetate in toluene with catalytic acetic acid.[1] Reflux using a Dean-Stark trap to remove water.[1][2] Monitor via TLC until aniline is consumed.[1] Evaporate solvent to yield the ethyl β-anilinocrotonate (Schiff base).[1]

-

Thermal Cyclization (The Critical Step): Heat Dowtherm A to 250°C in a flask equipped with a wide-bore condenser (to allow ethanol escape).[1]

-

Addition: Add the Schiff base dropwise rapidly to the boiling solvent. The rapid addition ensures the temperature does not drop below the activation energy required for cyclization.

-

Precipitation: After 15-20 minutes, cool the mixture to room temperature. The 2-methyl-4-quinolone is significantly less soluble in the organic medium than the starting materials and will precipitate as a solid.[1]

-

Purification: Filter the solid and wash with hexane or diethyl ether to remove residual high-boiling solvent.[1] Recrystallize from ethanol.

Physicochemical Profiling: Solubility & Lipophilicity[1]

Solubility Challenges

2-methyl-1,4-dihydroquinolin-4-one derivatives often suffer from "brick dust" properties—high melting points (>200°C) and low aqueous solubility.[1] This is due to strong intermolecular

-

Impact on Assays: Stock solutions should be prepared in DMSO rather than alcohols to ensure complete solubilization before dilution into aqueous buffers.

-

pKa Influence: Solubility is pH-dependent.[1]

Lipophilicity (LogP)

The 2-methyl group adds approximately +0.5 log units to the lipophilicity compared to the unsubstituted quinolone.

-

Experimental Determination: Due to the ionizable nature of the scaffold, standard Shake-Flask methods must be performed at a pH where the species is neutral (typically pH 7.4 for non-acidic derivatives, or adjusted based on pKa).

-

Chromatographic Hydrophobicity Index (CHI): For high-throughput profiling, CHI via immobilized artificial membrane (IAM) chromatography is preferred over octanol-water partitioning.[1]

Biopharmaceutical Implications (ADME)

The physicochemical properties of these derivatives directly influence their Absorption, Distribution, Metabolism, and Excretion (ADME).

Permeability vs. Solubility

There is a distinct trade-off in the 2-methyl-4-quinolone series.[1] Increasing the alkyl chain length at the 2-position (e.g., 2-heptyl vs. 2-methyl) drastically increases permeability (LogP increases) but crashes aqueous solubility.[1]

ADME Logic Flow

Figure 2: Biopharmaceutical Classification System (BCS) logic for 2-methyl-4-quinolone derivatives. They typically fall into Class II (Low Solubility, High Permeability).

Experimental Validation Protocols

To ensure data integrity, the following protocols should be used to validate the physicochemical parameters of synthesized derivatives.

Potentiometric pKa Determination

Why: To determine the precise ionization state at physiological pH.[1]

-

Preparation: Dissolve 1-2 mg of the derivative in a mixture of water/methanol (to ensure solubility).

-

Titration: Titrate with 0.1 M KOH and 0.1 M HCl under inert gas (N₂) to prevent carbonate formation.

-

Analysis: Use the Bjerrum plot method to calculate pKa.[1] Expect values around 2.0–2.5 for the carbonyl oxygen.[1]

LogD7.4 Measurement (Shake-Flask Micro-method)

Why: To measure lipophilicity at physiological pH.[1]

-

Equilibrium: Mix 1-octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4, pre-saturated with octanol).

-

Spiking: Add DMSO stock of the compound to the system (final DMSO < 1%).

-

Separation: Shake for 1 hour, centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.

References

-

Organic Syntheses. (1948).[1] 2-Methyl-4-hydroxyquinoline.[1][4][2] Coll. Vol. 3, p. 593. Link

-

BenchChem. (2025).[1][2] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Link

-

National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Methylquinolin-4-ol (Compound Summary). Link

-

Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions. Link

-

MDPI Molecules. (2025).[1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Link

Sources

Advanced Pharmacophore Modeling of Dimethoxy Quinolin-4-one Analogs

Targeting the Colchicine Binding Site of Tubulin

Executive Summary

The 6,7-dimethoxyquinolin-4-one scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent antimitotic activity by targeting the colchicine binding site of tubulin. Its structural similarity to the trimethoxyphenyl ring of colchicine allows it to arrest cell cycle progression at the G2/M phase. This technical guide provides a rigorous, self-validating protocol for developing ligand-based pharmacophore models for this class of compounds. By synthesizing Structure-Activity Relationship (SAR) data with computational modeling, researchers can rationally design analogs with improved binding affinity and pharmacokinetic profiles.

Chemical & Biological Context

The Pharmacophoric Core

The biological activity of quinolin-4-one analogs hinges on specific electronic and steric features. The 6,7-dimethoxy substitution is not merely decorative; it serves as a critical Hydrogen Bond Acceptor (HBA) motif that mimics the A-ring of colchicine, interacting with Cys241 and Val181 residues in the tubulin

Key Structural Determinants:

-

Position 4 (Carbonyl): Acts as a Hydrogen Bond Acceptor.

-

Position 1 (Nitrogen): Often serves as a Hydrogen Bond Donor (HBD) or an attachment point for alkyl/aryl groups to modulate solubility.

-

Position 2 (Aryl/Heteroaryl): Provides hydrophobic bulk (Hydrophobic Feature, Hyd) essential for occupying the hydrophobic pocket of the colchicine site.

-

6,7-Dimethoxy Groups: Critical HBA features defining the "pharmacophoric signature."

Mechanism of Action

These analogs function as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site, they inhibit tubulin polymerization, leading to:

-

Disruption of mitotic spindle formation.

-

Cell cycle arrest at G2/M phase.[1]

-

Induction of apoptosis via B-cell lymphoma 2 (Bcl-2) phosphorylation.

Computational Protocol: Ligand-Based Pharmacophore Modeling

This protocol is designed to be software-agnostic (compatible with MOE, LigandScout, Discovery Studio) but emphasizes the HypoGen algorithmic logic.

Phase 1: Dataset Curation & Preparation

Objective: Create a chemically diverse training set with a wide range of bioactivity (IC

-

Selection: Select 25–30 compounds sharing the 6,7-dimethoxyquinolin-4-one core.

-

Activity Binning:

-

Highly Active: IC

< 50 nM -

Moderately Active: 50 nM < IC

< 1 -

Inactive: IC

> 10

-

-

Structure Cleaning:

-

Correct bond orders (ensure 4-one tautomer is explicit).

-

Protonate strong bases/acids at pH 7.4.

-

Critical Step: Minimize energy using the MMFF94x force field to remove steric clashes.

-

Phase 2: Conformational Analysis

Quinolin-4-ones, particularly 2-aryl derivatives, are not planar. The bond between the quinolone core and the C2-substituent allows for rotation.

-

Method: Stochastic Conformational Search or Systematic Search.

-

Energy Window: 20 kcal/mol (to capture bioactive conformations that may not be global minima).

-

Limit: Generate max 255 conformers per molecule to balance accuracy with computational cost.

Phase 3: Pharmacophore Hypothesis Generation

Algorithm Logic: Identify common chemical features in 3D space among the active compounds that are absent or mismatched in inactives.

Essential Features to Define:

-

HBA (Vectorized): Mapped to the O atoms of 6-OMe and 7-OMe.

-

HBA (Point): Mapped to the C4 carbonyl oxygen.

-

HBD: Mapped to N1-H (if unsubstituted).

-

Ring Aromatic (RA): Centroid of the quinolone system.

-

Hydrophobic (Hyd): Centroid of the C2-aryl substituent.

Phase 4: Model Validation (The "Trust" Pillar)

A model is only as good as its predictive power. Use the following three-tier validation system.

| Validation Method | Metric | Acceptance Criteria | Purpose |

| Cost Analysis | Cost Difference | > 60 bits | Ensures the model is statistically significant and not a random correlation. |

| Fischer Randomization | Confidence Level | 95% or 98% | Scrambles activity data to prove the correlation isn't random chance. |

| Test Set Prediction | Correlation ( | > 0.8 | Validates predictive accuracy on compounds not in the training set. |

Visualizing the Workflow & Pharmacophore

The following diagrams illustrate the logical flow of the experiment and the spatial arrangement of the pharmacophore features.

Experimental Workflow (DOT Diagram)

Figure 1: Step-by-step computational workflow for ligand-based pharmacophore modeling.

Pharmacophore Feature Map (DOT Diagram)

Figure 2: Spatial arrangement of key pharmacophoric features in the dimethoxy quinolin-4-one scaffold.

Application: Virtual Screening Strategy

Once the model is validated (AUC > 0.7), it serves as a 3D search query for virtual screening of large chemical libraries (e.g., ZINC15, PubChem).

Screening Protocol:

-

Fast Rigid Search: Screen the database for compounds matching the pharmacophore features within a 1.5 Å tolerance.

-

Flexible Docking: Subject the "hits" from the rigid search to molecular docking (e.g., using AutoDock Vina or GLIDE) into the tubulin colchicine site (PDB ID: 4O2B or 1SA0 ).

-

Consensus Scoring: Prioritize compounds that score well in both the pharmacophore fit (FitValue) and docking energy (

).

References

-

Niu, M. M., et al. (2014).[2] Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking.[1][2][3] Acta Pharmacologica Sinica, 35, 967–979.

-

Elbadawi, M. M., et al. (2025).[4] Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors.[4] Bioorganic & Medicinal Chemistry, 28(1), 115215.

-

Kuo, C. W., et al. (2019). Synthesis and biological evaluation of 2-phenylquinolin-4-one derivatives as antimitotic antitumor agents. Molecules, 24(10), 1956.

-

Lu, Y., et al. (2012). 2-Aryl-6,7-dimethoxyquinolin-4-one derivatives as potent antitumor agents targeting the colchicine binding site. European Journal of Medicinal Chemistry, 54, 22-32.

-

Mysore, P., et al. (2016). Pharmacophore modeling and virtual screening for the discovery of new tubulin inhibitors.[1][2][3] Journal of Molecular Graphics and Modelling, 66, 134-146.

Sources

- 1. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Metabolic Stability of 6,8-Dimethoxy-2-Methyl Quinolone Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

Metabolic stability is a cornerstone of modern drug discovery, fundamentally influencing a compound's pharmacokinetic profile, efficacy, and safety.[1][2] This technical guide provides an in-depth exploration of the predictive assessment of metabolic stability for a specific chemical class: 6,8-dimethoxy-2-methyl quinolone derivatives. As a scaffold of interest in medicinal chemistry, understanding its metabolic fate is crucial for optimizing drug candidates. We will dissect the theoretical underpinnings of metabolic pathways relevant to this structure, provide detailed, field-proven protocols for in vitro assessment using human liver microsomes, and explore the synergistic role of in silico modeling. This guide is designed for researchers, scientists, and drug development professionals, offering a framework to de-risk quinolone-based projects by embedding metabolic considerations early in the design-make-test-analyze cycle.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from concept to clinic is fraught with challenges, a significant portion of which are related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability—the susceptibility of a compound to biotransformation—is a critical determinant of its success.[3] A compound that is metabolized too rapidly will be quickly cleared from the body, potentially failing to maintain therapeutic concentrations, leading to poor bioavailability and requiring inconveniently frequent dosing.[1][4] Conversely, a compound that is excessively stable might accumulate, leading to toxicity.

The liver is the body's primary metabolic hub, equipped with a superfamily of enzymes known as Cytochrome P450s (CYPs) that are responsible for the bulk of Phase I oxidative metabolism.[2] Quinolone derivatives, a well-established class of antibacterials, are known to be metabolized and can also interact with CYP enzymes, sometimes leading to drug-drug interactions (DDIs).[5][6] Therefore, a proactive assessment of metabolic stability is not merely a screening step but a foundational component of rational drug design.[7] This assessment allows us to calculate key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which are essential for predicting in vivo behavior.[4][7]

Structural Considerations for 6,8-Dimethoxy-2-Methyl Quinolone Metabolism

The chemical structure of a compound is the primary determinant of its metabolic fate.[2] For the 6,8-dimethoxy-2-methyl quinolone scaffold, several structural motifs present predictable sites for metabolic attack.

-

Methoxy Groups (C6 and C8): The two methoxy groups are prime targets for O-demethylation, a common metabolic reaction catalyzed by CYP enzymes. This reaction would yield hydroxylated quinolone metabolites. The presence of a methoxy group at the 8-position has, in some fluoroquinolones, been associated with reduced phototoxicity and increased stability, suggesting its metabolic properties are of key interest.[8]

-

Methyl Group (C2): The methyl group at the 2-position is susceptible to oxidation, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

-

Quinolone Ring System: The aromatic core itself can undergo oxidative metabolism, typically hydroxylation, at various positions.

Understanding these potential "metabolic soft spots" allows chemists to make targeted structural modifications to enhance stability, a process often referred to as "metabolic switching" or "blocking."

Predicted Metabolic Pathways

Based on established biotransformation reactions, we can predict the primary metabolic pathways for this quinolone scaffold. In silico tools are invaluable for visualizing these possibilities before any wet lab experiments are conducted.

Caption: Predicted Phase I and Phase II metabolic pathways for the quinolone scaffold.

In Vitro Assessment: The Human Liver Microsomal (HLM) Stability Assay

The HLM assay is a workhorse in early drug discovery for its high-throughput capability and cost-effectiveness in assessing Phase I metabolism.[9] Microsomes are subcellular vesicles derived from the endoplasmic reticulum of hepatocytes and are rich in CYP enzymes.[9][10] The assay quantifies the rate at which a test compound is depleted over time in the presence of this metabolically active system.[11]

Causality Behind Experimental Choices

-

Why Microsomes? For initial screening of large numbers of compounds, microsomes provide a robust and focused view of oxidative metabolism, which is the primary clearance pathway for a majority of drugs.[12] While hepatocytes offer a more complete picture by including both Phase I and Phase II enzymes, they are more expensive and have lower throughput.[13]

-

Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the CYP enzyme system.[9] Its inclusion initiates the metabolic reactions. A control incubation without NADPH is critical to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.[14]

-

Why Cold Acetonitrile? The reaction is stopped, or "quenched," by adding a cold organic solvent like acetonitrile.[9][15] This serves two purposes: it instantly denatures the enzymes, halting all metabolic activity, and it precipitates the microsomal proteins, allowing for a clean supernatant to be collected for analysis.

Step-by-Step Experimental Protocol: HLM Stability

This protocol is designed as a self-validating system by including positive controls (compounds with known metabolic rates) to ensure the enzymatic activity of the microsome batch is within expected ranges.

1. Reagent Preparation:

- Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4. This mimics physiological pH.

- Test Compound Stock: Prepare a 10 mM stock solution of the 6,8-dimethoxy-2-methyl quinolone derivative in DMSO.

- Working Solution: Dilute the stock solution in buffer to create a working solution. The final concentration in the incubation is typically 1 µM to ensure enzyme kinetics are not saturated.[14]

- HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[16] Dilute them in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.[14] Keep on ice.

- NADPH Solution: Prepare a fresh solution of NADPH in phosphate buffer (final concentration in incubation is typically 1 mM).[15]

2. Incubation Procedure:

- Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) for the test compound, a high-clearance control (e.g., Verapamil), and a low-clearance control (e.g., Warfarin).[14]

- Add the HLM suspension to each tube.

- Add the test compound or control working solution to the corresponding tubes.

- Pre-incubate the mixture for 5-10 minutes in a 37°C water bath to allow the system to reach thermal equilibrium.

- Initiate the reaction by adding the NADPH solution to all tubes except the 0-minute time point and the "-NADPH" control. For the 0-minute sample, add NADPH after the quenching step.

- Incubate at 37°C with gentle shaking.

3. Sample Quenching and Processing:

- At each designated time point, remove the corresponding tube and immediately add 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[9] The IS is a compound of known concentration used to normalize for variations in sample processing and instrument response.

- Vortex vigorously to precipitate proteins.

- Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

- Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

4. Analytical Quantification:

- Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13] This technique provides the high sensitivity and specificity needed to quantify the remaining parent compound at each time point.[13]

- Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

Data Analysis and Interpretation

The data generated allows for the calculation of key stability parameters.

-

Plotting the Data: Plot the natural logarithm (ln) of the percentage of compound remaining against time.

-

Calculating Half-Life (t½): The slope of the linear regression from the plot is the elimination rate constant (k).

-

Slope = -k

-

t½ (min) = 0.693 / k

-

-

Calculating Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)[17]

-

Table 1: Classification of Metabolic Stability Based on In Vitro Data

| Stability Class | Human Liver Microsome t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Hepatic Extraction |

| High | < 19 | > 73 | High (> 0.7) |

| Medium | 19 - 99 | 14 - 73 | Intermediate (0.3 - 0.7) |

| Low | > 99 | < 14 | Low (< 0.3) |

Note: These are typical ranges and can vary slightly between laboratories.

HLM Assay Workflow Diagram

Caption: Workflow for the Human Liver Microsomal (HLM) metabolic stability assay.

In Silico Prediction: Guiding Synthesis and Experimentation

While in vitro assays provide essential data, they are resource-intensive. In silico metabolic stability prediction has become a vital tool to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.[18][19] These computational methods use a compound's 2D or 3D structure to predict its metabolic liabilities.

Methodologies in Computational Prediction

-

Ligand-Based Models: These models leverage existing data from large compound libraries with known metabolic outcomes.[19] By applying machine learning algorithms (e.g., Random Forest, Support Vector Machines), they learn the relationships between structural features (descriptors) and metabolic stability.[20] The model can then predict the stability of a new, unseen molecule.

-

Structure-Based Models: When a high-resolution 3D structure of a metabolizing enzyme (like a specific CYP isoform) is available, structure-based docking can be employed.[19] This method computationally places the quinolone derivative into the enzyme's active site to predict binding affinity and identify which atoms are closest to the catalytic heme iron, thus predicting the most likely sites of metabolism (SoM).[21]

The Integrated Drug Design Cycle

The true power of these methods is realized when they are integrated into an iterative cycle. In silico models predict the stability of virtual compounds, guiding chemists to synthesize only the most promising candidates. These candidates are then tested in in vitro assays like the HLM stability screen. The experimental data provides a crucial feedback loop, serving as the "ground truth" to validate and retrain the computational models, improving their predictive accuracy over time.[22]

Caption: Iterative drug design cycle integrating in silico and in vitro methods.

Conclusion

Predicting and optimizing the metabolic stability of 6,8-dimethoxy-2-methyl quinolone derivatives is a multi-faceted challenge that requires a synergistic application of theoretical knowledge, computational modeling, and robust experimental validation. By understanding the likely metabolic pathways based on the core structure, researchers can proactively design compounds with improved pharmacokinetic properties. The high-throughput HLM stability assay provides a reliable in vitro system to quantify metabolic clearance, while in silico tools offer the predictive power to prioritize synthetic efforts and reduce cycle times. An integrated strategy, where computational predictions guide experimental work and experimental results refine predictive models, represents the most efficient and effective path toward identifying drug candidates with a higher probability of success in clinical development.

References

-

McLellan, R. A., Drobitch, R. K., & Renton, K. W. (1996). Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. Drug Metabolism and Disposition, 24(10), 1134-1138. [Link]

-

Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

-

Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug and Alcohol Research. [Link]

-

ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

-

Moda, T. L., & Andricopulo, A. D. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Current Medicinal Chemistry, 13(28), 3433-3447. [Link]

-

BioPharmaSpec. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

-

Massey, I. J. (2004). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical and Experimental Pharmacology and Physiology, 31(12), 923-927. [Link]

-

Wang, L., Li, Y., Quan, L., Yang, L., & Liu, G. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1837-1847. [Link]

-

Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

-

Kurczab, R., & Bojarski, A. J. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 823. [Link]

-

Di, L., & Kerns, E. H. (2021). Experimental Design on Single-Time-Point High-Throughput Microsomal Stability Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(9), 1145-1151. [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. [Link]

-

Barr, D. A., Öeren, M., Hunt, P. A., Tyzack, J. D., Chrien, T., Mansley, T. E., & Segall, M. D. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.Net. [Link]

-

Semantic Scholar. (n.d.). Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. [Link]

-

Spînu, A. D., & Pădureanu, R. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 23(24), 15993. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

-

Das, A., & Guengerich, F. P. (2024). Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. Journal of Biological Chemistry, 300(8), 107538. [Link]

-

Lode, H. (1989). Drug interactions with quinolones. Reviews of Infectious Diseases, 11(Supplement_5), S1321-S1327. [Link]

-

ResearchGate. (n.d.). Model validation by comparing in silico prediction of the specific growth rate with experimental data. [Link]

-

Li, Z., Wang, S., Liu, X., Liu, G., & Tang, Y. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4), bbae321. [Link]

-

Fuhr, U., Anders, E. M., Mahr, G., Sörgel, F., & Staib, A. H. (1992). Inhibitory potency of quinolone antibacterial agents against cytochrome P450IA2 activity in vivo and in vitro. Antimicrobial Agents and Chemotherapy, 36(5), 942-948. [Link]

-

Afzelius, L., Zamora, I., Masimirembwa, C. M., Karlén, A., Andersson, T. B., Mecucci, S., Pegna, M., & Barf, T. (2004). Validation of Model of Cytochrome P450 2D6: An in Silico Tool for Predicting Metabolism and Inhibition. Journal of Medicinal Chemistry, 47(4), 907-914. [Link]

-

Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. [Link]

-

Pfau, T., Cheema, J., & Scharm, M. (2025). In silico encounters: harnessing metabolic modelling to understand plant–microbe interactions. Plant, Cell & Environment, 48(8), 2379-2396. [Link]

-

Al-Suhaimi, K. S., El-Gazzar, A. A., & El-Enany, M. M. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1543. [Link]

-

Ferreira, M., & Palmeira, A. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 30(11), 2278. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, C., & Wang, Q. (2023). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 14, 1195159. [Link]

-

Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

-

Sörgel, F., & Kinzig, M. (1993). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 32(Supplement_A), 1-27. [Link]

-

Marques, C., Ribeiro, V., & Antunes, F. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(1), 101150. [Link]

-

Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

-

Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]

-

Shiba, K., Saito, A., & Hori, S. (1993). Single- and multiple-dose pharmacokinetics of AM-1155, a new 6-fluoro-8-methoxy quinolone, in humans. Antimicrobial Agents and Chemotherapy, 37(12), 2565-2571. [Link]

-

ResearchGate. (n.d.). Integrative model of crosstalk between metabolism and resistance to quinolones. [Link]

-

Gocke, E., & Albertini, S. (1997). A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine After ultraviolet-A Irradiation. Toxicology and Applied Pharmacology, 145(2), 381-387. [Link]

-

Shinozaki, F., Oharaseki, T., Kume, H., Murayama, T., & Yokota, T. (1997). Effect of 6-fluoro-8-methoxy quinolone (AM-1155) against chronic airway infection with Pseudomonas aeruginosa in a rat model. Journal of Antimicrobial Chemotherapy, 39(2), 217-222. [Link]

-

Semantic Scholar. (n.d.). Discovery of quinolone derivatives as antimycobacterial agents. [Link]

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug interactions with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. if-pan.krakow.pl [if-pan.krakow.pl]

- 8. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. nuvisan.com [nuvisan.com]

- 12. pharmaron.com [pharmaron.com]

- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. researchgate.net [researchgate.net]

- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Tautomeric Dynamics in 2-Methyl-1,4-dihydroquinolin-4-one: A Technical Guide for Drug Development

Executive Summary

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and antiviral agents. A defining, yet often analytically challenging, feature of this scaffold is its dynamic prototropic tautomerism. For derivatives such as 2-methyl-1,4-dihydroquinolin-4-one , the molecule exists in a delicate equilibrium between the 1,4-dihydroquinolin-4-one (keto) form and the 2-methylquinolin-4-ol (enol) form.

Understanding and controlling this tautomerism is not merely an academic exercise; it is a critical parameter in rational drug design. This whitepaper provides an in-depth mechanistic analysis of this equilibrium, detailing the structural causality behind solvent effects, and establishes field-proven, self-validating analytical protocols for quantifying tautomeric ratios in research and development pipelines.

Mechanistic Foundations of Quinolone Tautomerism

The tautomerism of 4-hydroxyquinoline derivatives involves the migration of a proton between the N1 nitrogen and the O4 oxygen, accompanied by a shift in double-bond localization 1.

-

The Keto Form (2-Methyl-1,4-dihydroquinolin-4-one): While technically non-aromatic in the nitrogen-containing heterocycle, this form benefits from robust resonance stabilization through its vinylogous amide system. It is the predominant species in polar environments and the solid state 2.

-

The Enol Form (2-Methylquinolin-4-ol): This tautomer achieves full aromaticity (pyridine ring character). It is thermodynamically favored in the vapor phase or in highly non-polar microenvironments where intermolecular hydrogen bonding is absent 3.

The Role of the 2-Methyl Substitution: The addition of a methyl group at the C2 position introduces both mild steric hindrance and an electron-donating inductive effect (+I). This inductive effect increases the electron density on the adjacent N1 nitrogen, subtly strengthening the N-H bond and further stabilizing the keto tautomer compared to the unsubstituted 4-quinolone parent structure 4.

Tautomeric equilibrium of 2-methyl-1,4-dihydroquinolin-4-one and environmental influencers.

Biological Implications in Drug Design

From a pharmacological perspective, the tautomeric state dictates target affinity. The keto tautomer is the biologically active pharmacophore responsible for the antibacterial efficacy of quinolones 1. It selectively binds to and inhibits bacterial DNA gyrase and topoisomerase IV.

Causality of Binding: The specific spatial arrangement of the N-H (hydrogen bond donor) and C=O (hydrogen bond acceptor) in the keto form is an absolute requirement for forming the critical ternary complex with the enzyme and cleaved DNA. If a derivative's microenvironment or substitution pattern heavily favors the enol form, target affinity drops precipitously due to the loss of this precise pharmacophore geometry.

Analytical Workflows & Self-Validating Protocols

As application scientists, we must establish analytical pipelines that prevent misinterpretation caused by solvent-induced tautomeric shifts. Relying on a single spectroscopic method is a critical failure point. The following protocols utilize orthogonal validation (NMR + FT-IR) to create a self-validating system.

Analytical workflow for the quantification of quinolone tautomeric ratios.

NMR Spectroscopy Protocol (Solution-Phase Dynamics)

Causality: NMR allows direct observation of the electronic environment of the C4 carbon. By running parallel samples in solvents of differing polarity, we map the thermodynamic shift. DMSO-d6 acts as a strong hydrogen bond acceptor, stabilizing the N-H proton of the keto form. CDCl3 is non-interacting, allowing the intrinsic aromatic stability of the enol to emerge [[2]]().

-

Sample Preparation: Dissolve 10 mg of 2-methyl-1,4-dihydroquinolin-4-one in 0.5 mL of deuterated solvent. Prepare two parallel samples: Sample A in DMSO-d6 (polar) and Sample B in CDCl3 (non-polar).

-

Acquisition: Acquire 1H and 13C NMR spectra at 298 K using a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (d1 ≥ 2s) for accurate integration.

-

Validation & Assignment:

-

Quantification: Integrate the sharp N-H proton (~11-12 ppm) against the isolated C3-H proton to determine the molar ratio of the tautomers in each solvent.

FT-IR Spectroscopy Protocol (Solid vs. Solution)

Causality: Solid-state packing heavily favors the keto form due to robust intermolecular N-H···O=C hydrogen-bonding networks. Solution-phase analysis disrupts these networks, shifting the equilibrium. Comparing the two isolates the effect of the crystal lattice 1.

-

Solid-State Prep: Prepare a transparent KBr pellet containing 1% w/w of the compound.

-

Solution Prep: Prepare a 0.1 M solution in anhydrous CHCl3 using a liquid cell with NaCl or KBr windows.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Validation: The keto form is confirmed by a strong, sharp C=O stretching vibration at 1620–1680 cm⁻¹ 1. The enol form is validated by the appearance of a broad O-H stretch >3000 cm⁻¹ and the attenuation of the carbonyl band.

Quantitative Data Summaries

Table 1: Spectroscopic Markers for Tautomer Identification

| Tautomer Form | 13C NMR (C4 Shift) | 1H NMR (Heteroatom) | FT-IR Marker | Biological Activity |

| Keto (4-Quinolone) | 171 - 184 ppm | N-H (sharp, ~11-12 ppm) | C=O stretch (1620-1680 cm⁻¹) | Active (DNA Gyrase) |

| Enol (4-Hydroxy) | 160 - 170 ppm | O-H (broad, >12 ppm) | O-H stretch (~3300 cm⁻¹) | Inactive |

Table 2: Environmental Influence on Tautomeric Equilibrium

| Environment / State | Dominant Tautomer | Primary Thermodynamic Driving Factor |

| Solid State (Crystal) | Keto | Intermolecular N-H···O=C hydrogen bonding |

| Polar Solvent (DMSO) | Keto | Solvent-solute hydrogen bonding stabilization |

| Non-Polar Solvent | Enol / Mixed | Intramolecular stability, full aromaticity of pyridine ring |

| Vapor Phase | Enol | Maximization of aromatic resonance (isolated molecule) |

References

Sources

Advanced Spectral Data Interpretation for 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic scaffolds not merely as a data-collection exercise, but as a rigorous exercise in physical organic chemistry. The compound 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (CAS: 652993-86-7) represents a highly functionalized quinolone core, a privileged scaffold in drug discovery.

Characterizing this molecule requires orthogonal analytical techniques to navigate its complex tautomeric equilibrium, highly substituted aromatic ring, and specific ionization behaviors. This whitepaper provides a comprehensive, field-proven guide to the spectral interpretation and experimental validation of this compound.

Physicochemical Profiling & Tautomeric Causality

Before interpreting spectral data, one must understand the molecule's physical state in solution. 4-Quinolones exhibit a well-documented ring-chain and keto-enol tautomerism, existing in a dynamic equilibrium between the 4-hydroxyquinoline (aromatic enol) and 1,4-dihydroquinolin-4-one (keto) forms.

In non-polar environments, the enol form can be stabilized. However, in polar aprotic solvents (like DMSO) or solid-state conditions, the keto form is overwhelmingly favored due to the stabilization of the highly dipolar resonance structure (where the nitrogen carries a partial positive charge and the oxygen a partial negative charge). This fundamental behavior dictates our choice of analytical conditions and explains the diagnostic shifts observed in NMR and IR spectroscopy.

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Significance |

| Molecular Formula | C₁₂H₁₃NO₃ | Dictates isotopic distribution in MS. |

| Monoisotopic Mass | 219.0895 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| [M+H]⁺ (Predicted) | 220.0968 m/z | Primary precursor ion in positive ESI. |

| LogP (Predicted) | ~1.9 | Suggests moderate lipophilicity; guides LC reverse-phase gradient. |

| Hydrogen Bond Donors | 1 (N-H) | Drives intermolecular stacking; requires polar solvents for NMR. |

| Hydrogen Bond Acceptors | 3 (O, O, O) | Influences basicity and ESI ionization efficiency. |

(Data corroborated via and ).

Integrated Analytical Workflow

To ensure absolute structural confidence, we employ a self-validating, orthogonal analytical workflow.

Figure 1: Orthogonal analytical workflow for the structural elucidation of the quinolone derivative.

Nuclear Magnetic Resonance (NMR) Elucidation

Causality of Solvent Choice: 4-Quinolones are notoriously insoluble in standard non-polar NMR solvents like CDCl₃ due to robust intermolecular hydrogen bonding and

¹H and ¹³C NMR Assignments

The 6,8-dimethoxy substitution pattern creates a highly specific electronic environment on the benzenoid ring. The positions C-5 and C-7 are unsubstituted and meta to each other, resulting in characteristic doublet splitting (

According to established chemical shift rules for 4-quinolones , the C4 carbonyl carbon is the definitive marker for the keto tautomer, appearing far downfield at ~176 ppm (whereas the enol C-OH would appear at ~166 ppm).

Table 2: Diagnostic NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

| Position | ¹H Shift (ppm) | Multiplicity ( | ¹³C Shift (ppm) | Structural Rationale |

| 1 (N-H) | ~11.50 | br s | - | Highly deshielded due to H-bonding and partial positive charge in the keto resonance form. |

| 2 | - | - | ~149.5 | Deshielded by the adjacent nitrogen and methyl substitution. |

| 2-CH₃ | ~2.35 | s (3H) | ~19.2 | Typical shift for a methyl group on a heteroaromatic ring. |

| 3 | ~5.95 | s (1H) | ~108.4 | Highly shielded vinylic position, a hallmark of 4-quinolones. |

| 4 (C=O) | - | - | ~176.8 | Diagnostic: Confirms the 1,4-dihydroquinolin-4-one (keto) tautomer. |

| 5 | ~7.15 | d (2.5) | ~102.5 | Shielded by C6-OMe, but slightly deshielded by the peri-effect of the C4 carbonyl. |

| 6-OMe | ~3.85 | s (3H) | ~55.6 | Standard methoxy resonance. |

| 7 | ~6.55 | d (2.5) | ~98.2 | Diagnostic: Extremely shielded by two ortho-methoxy groups (C6 and C8). |

| 8-OMe | ~3.90 | s (3H) | ~56.1 | Standard methoxy resonance. |

Mass Spectrometry (MS) & Fragmentation Pathways

Ionization Strategy: Positive Electrospray Ionization (ESI+) is optimal. The secondary amine nitrogen in the quinolone core acts as a strong proton acceptor, yielding a robust

Fragmentation Causality: Upon Collision-Induced Dissociation (CID), the molecule undergoes specific neutral losses. The loss of water (-18 Da) is common for oxygen-rich heterocycles. More diagnostically, methoxyarenes frequently undergo homolytic cleavage to lose a methyl radical (-15 Da), forming a stable radical cation, or lose carbon monoxide (-28 Da) following ring contraction.

Figure 2: Proposed ESI-MS/MS fragmentation pathway for the [M+H]+ precursor ion.

Vibrational Spectroscopy (ATR-FTIR)

Causality of Technique: Attenuated Total Reflectance (ATR) is utilized over traditional KBr pellets. KBr is hygroscopic; absorbed water produces a broad band at 3400 cm⁻¹ that obscures the critical N-H stretch of the quinolone. ATR requires no sample prep, preserving the native solid-state hydrogen bonding network.

-

N-H Stretch: Broad band at 3100–3250 cm⁻¹ . The broadening is a direct result of extensive intermolecular hydrogen bonding in the solid state.

-

C=O Stretch: Appears unusually low at ~1630–1640 cm⁻¹ (compared to standard ketones at ~1715 cm⁻¹). This is caused by the strong conjugation with the vinylic double bond and the delocalization of the nitrogen lone pair, which gives the C=O bond significant single-bond character.

-

C-O Stretches (Methoxy): Strong, sharp bands at ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives or instrumental artifacts.

Protocol 1: High-Resolution NMR Acquisition (1D and 2D)

-

System Suitability: Insert a standard sample of 1% DSS in DMSO-d₆. Lock, shim (Z1-Z5), and verify that the DSS linewidth at half-height is < 0.8 Hz. Calibrate the 90° pulse width.

-

Sample Preparation: Dissolve exactly 15 mg of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) to prevent water peak interference.

-

Temperature Equilibration: Insert the sample and allow it to equilibrate at 298 K for exactly 5 minutes to prevent convection currents which cause line broadening.

-

Acquisition:

-

¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

-

¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16).

-

-

Validation: Verify the residual DMSO quintet is perfectly centered at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C).

Protocol 2: UPLC-ESI-QTOF-MS/MS Analysis

-

System Calibration: Infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass standard. Ensure mass accuracy is < 2 ppm.

-

Blank Validation: Inject 2 µL of pure LC-MS grade Methanol. Run the full gradient to ensure no carryover or ghost peaks exist at m/z 220.

-

Sample Injection: Inject 2 µL of a 1 µg/mL sample solution (in MeOH with 0.1% Formic Acid to promote protonation).

-

Chromatography: Use a C18 column (2.1 x 50 mm, 1.7 µm). Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

-

MS/MS Acquisition: Isolate the [M+H]⁺ precursor (m/z 220.1) in the quadrupole. Apply a collision energy ramp from 15 eV to 35 eV in the collision cell to capture both low-energy (loss of H₂O) and high-energy (loss of CO) fragmentation events.

References

-

National Center for Biotechnology Information. "6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one | C12H13NO3" PubChem. URL:[Link]

-

European Chemicals Agency. "6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one" ECHA CHEM. URL: [Link]

-

ChemRxiv. "Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines" ChemRxiv. URL:[Link]

Methodological & Application

Application Note: Scalable Synthesis of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes the Conrad-Limpach synthesis , which is the industry-standard, scalable route for 2-methyl-4-quinolones, while addressing the specific challenges posed by the electron-rich 6,8-dimethoxy substitution pattern.

Executive Summary

The target compound, 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (also known as 6,8-dimethoxy-2-methyl-4-hydroxyquinoline), represents a privileged scaffold in medicinal chemistry, particularly for antibiotic (CFTR modulators) and neuroprotective drug discovery.

This protocol details a robust, two-step Conrad-Limpach synthesis designed for scalability (10g to 1kg scale). Unlike one-pot procedures often cited in academic literature, this guide separates enamine formation from thermal cyclization. This separation allows for the removal of water and ethanol byproducts, which is critical for driving high yields and preventing side reactions (such as hydrolysis) during the high-temperature cyclization phase.

Key Advantages of This Protocol:

-

Regiocontrol: Utilizes 2,4-dimethoxyaniline to exclusively direct cyclization to the 6,8-position, avoiding isomer mixtures.

-

Scalability: The "dilution-into-hot-solvent" technique manages gas evolution (EtOH) and exotherms, a critical safety feature for large-scale operations.

-

Purification: Avoids chromatography; relies on precipitation and recrystallization.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an aniline derivative with a

-

Starting Materials: 2,4-Dimethoxyaniline + Ethyl Acetoacetate.

-

Intermediate: Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate (Enamine).

-

Mechanism:

-

Acid-Catalyzed Condensation: The aniline nitrogen attacks the ketone of ethyl acetoacetate.

-

Thermal Cyclization: At high temperatures (>240°C), the enamine undergoes electrocyclic ring closure followed by elimination of ethanol.

-

Tautomerization: The product tautomerizes to the stable 4-quinolone form.

-

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical regiochemical outcome.

Figure 1: Synthetic pathway for 6,8-dimethoxy-2-methyl-4-quinolone highlighting byproduct removal.

Experimental Protocol

Step 1: Enamine Formation (Condensation)

Objective: To synthesize Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate. Scale: 100 mmol basis.

| Reagent | MW ( g/mol ) | Equiv | Amount |

| 2,4-Dimethoxyaniline | 153.18 | 1.0 | 15.32 g |

| Ethyl Acetoacetate | 130.14 | 1.1 | 14.32 g (13.9 mL) |

| Acetic Acid (Glacial) | 60.05 | 0.05 | 0.3 mL (Cat.)[3] |

| Toluene | 92.14 | - | 150 mL |

Procedure:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

-

Charging: Add 2,4-dimethoxyaniline, ethyl acetoacetate, toluene, and catalytic acetic acid.

-

Reaction: Heat the mixture to vigorous reflux (bath temp ~120-130°C). Water will begin to collect in the Dean-Stark trap.[4]

-

Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours). Monitor by TLC (30% EtOAc/Hexane) for disappearance of aniline.

-

Workup: Cool to room temperature. Concentrate the solution in vacuo (Rotavap) to remove toluene.

-

Yield: The resulting oil (often solidifies upon standing) is the crude enamine. It is generally sufficiently pure (>90%) for the next step.

-

Note: Do not purify by column chromatography as the enamine can hydrolyze on silica.

-

Step 2: Thermal Cyclization (Conrad-Limpach)

Objective: Cyclization to the quinolone core.[3][5] Safety Warning: This step involves temperatures of 250°C. Use a blast shield and ensure the apparatus is open to an inert gas line (Nitrogen) to prevent pressure buildup from ethanol evolution.

| Reagent | Role | Amount |

| Crude Enamine (from Step 1) | Precursor | ~26.5 g (Theoretical) |

| Dowtherm A (Diphenyl ether/biphenyl) | High BP Solvent | 150 mL |

| Hexanes / Acetone | Workup Solvents | As needed |

Procedure:

-

Pre-heating: In a 3-neck 500 mL RBF equipped with a mechanical stirrer, internal thermometer, and a short-path distillation head, heat the Dowtherm A to 250°C .

-

Critical: The solvent must be at a rolling boil/reflux before addition.

-

-

Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A or add it neat (if liquid) via a dropping funnel slowly over 20-30 minutes.

-

Why: Slow addition prevents the temperature from dropping below 240°C. Cyclization requires high activation energy; low temps favor polymerization.

-

Observation: Ethanol will rapidly distill off.

-

-

Reaction: Maintain temperature at 245-255°C for 30-60 minutes after addition is complete.

-

Cooling: Allow the mixture to cool slowly to ~80°C.

-

Precipitation: Pour the warm reaction mixture into a beaker containing 500 mL of Hexanes (or Heptane) with vigorous stirring. The quinolone product will precipitate as a solid.[1][4]

-

Filtration: Filter the solid via Büchner funnel. Wash extensively with hexanes to remove residual Dowtherm A.

-

Purification: Recrystallize the crude solid from Ethanol or DMF/Ethanol mixture.

Analytical Data & Validation

Expected data for the purified product:

-

Appearance: Off-white to pale yellow powder.

-

Melting Point: >250°C (characteristic of quinolones).

-

1H NMR (DMSO-d6, 400 MHz):

- 11.50 (s, 1H, NH) - Broad singlet, exchangeable.

- 7.30 (d, J=2.5 Hz, 1H, Ar-H at C5).

- 6.85 (d, J=2.5 Hz, 1H, Ar-H at C7).

- 5.85 (s, 1H, H at C3).

- 3.85 (s, 3H, OMe).

- 3.80 (s, 3H, OMe).

- 2.35 (s, 3H, Me at C2).

-

Mass Spectrometry (ESI+): Calculated for

[M+H]+: 220.09. Found: 220.1.

Process Logic & Troubleshooting (Self-Validating System)

The following decision tree helps operators navigate common failure modes during the synthesis.

Figure 2: Troubleshooting logic for the thermal cyclization step.

References

-

Conrad, M., & Limpach, L. (1887).[6][7] Über das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Link

-

Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society, 68(7), 1264–1266. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

BenchChem. (2025).[1][3][8][9] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Link

-

Organic Chemistry Portal. Synthesis of 4-quinolones. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

HPLC method development for detection of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Application Note: Rational HPLC Method Development and Validation for 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Introduction & Chemical Profiling

As drug development pipelines increasingly explore quinolone derivatives for their diverse pharmacological properties, robust analytical methods are paramount. This protocol details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (Molecular Formula: C₁₂H₁₃NO₃)[1].

Understanding the physicochemical properties of the analyte is the foundation of method development. This compound features a quinolone core with a basic nitrogen, a keto group at position 4, and two electron-donating methoxy groups at positions 6 and 8. Crucially, quinolin-4-ones exist in a tautomeric equilibrium with their 4-hydroxyquinoline (enol) forms[2]. While the keto form is generally predominant[2], the equilibrium is highly sensitive to the dielectric constant and pH of the solubilizing medium. Failure to control this equilibrium during chromatography leads to peak broadening, tailing, or even peak splitting.

Method Development Rationale (The Causality of Choices)

As a Senior Application Scientist, method development is not a process of trial and error, but of applied physical chemistry. Every parameter chosen below is dictated by the analyte's molecular structure:

-

Stationary Phase Selection: For the isolation and quantitation of quinolone alkaloids, reversed-phase (C18) chromatography is the industry standard due to its ability to resolve compounds based on differential polarity[2]. We select a heavily end-capped C18 column. Causality: Unreacted surface silanols on the silica support are weakly acidic and will undergo secondary ion-exchange interactions with the basic nitrogen of the quinolone ring. End-capping sterically hinders these silanols, eliminating these interactions and preventing severe peak tailing.

-

Mobile Phase & pH Control: To achieve a single, sharp peak, the mobile phase must suppress tautomeric interconversion and control the ionization state of the basic nitrogen. We employ an acidic aqueous mobile phase (0.1% Formic Acid, pH ~2.7) paired with Acetonitrile. Causality: The low pH ensures the basic nitrogen remains fully protonated, locking the molecule into a uniform state. Acetonitrile is preferred over methanol due to its lower viscosity and reduced tendency to participate in hydrogen bonding, which further sharpens the elution profile of hydrogen-bond acceptors like the methoxy groups.

-

Detection Wavelength: The highly conjugated quinolone ring system exhibits strong UV absorbance. Based on spectral data from structurally related iminoquinones and methoxy-quinolines, a detection wavelength of 340–346 nm provides optimal sensitivity[3][4]. Causality: Monitoring at ~340 nm maximizes the signal-to-noise (S/N) ratio while selectively ignoring low-wavelength absorbing impurities commonly found in synthetic matrices or extraction solvents.

Fig 1. Systematic HPLC method development workflow for quinolone derivatives.

Experimental Protocols

Reagents and Materials

-

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one reference standard (Purity ≥98.0%).

-

HPLC-grade Acetonitrile (ACN) and LC-MS grade Water.

-

LC-MS grade Formic Acid (FA).

Preparation of Solutions

-

Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch effects, such as peak distortion at the solvent front.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN with sonication for 5 minutes, then make up to volume with ACN[3].

-

Working Standard (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Step-by-Step Execution

-

System Preparation: Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove trapped air and prevent baseline drift.

-

Equilibration: Install the C18 column and equilibrate at the initial gradient conditions (10% B) for at least 20 column volumes until the baseline and system pressure are completely stable.

-

Blank Injection: Inject a blank (Diluent) to confirm the absence of ghost peaks or carryover.

-

SST Execution: Inject the Working Standard in replicates of five to evaluate system suitability prior to sample analysis.

Optimized Chromatographic Conditions

Table 1: Finalized HPLC Method Parameters

| Parameter | Condition |

| Column | End-capped C18 (e.g., 5.0 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |

| Mobile Phase B | 100% Acetonitrile |

| Gradient Program | 0-2 min: 10% B; 2-10 min: 10%→80% B; 10-15 min: 80% B; 15-16 min: 80%→10% B; 16-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C (Controls solvent viscosity and improves retention reproducibility) |

| Injection Volume | 10 µL |

| Detection (UV) | 340 nm |

Self-Validating System: Method Validation & Logic

A robust HPLC method must be a self-validating system. We integrate a System Suitability Test (SST) at the beginning of every sequence to ensure the instrument and column are performing within acceptable limits before any sample data is acquired. If the system fails the SST, the logic dictates an immediate halt and corrective action, preventing the generation of invalid data.

Fig 2. Self-validating System Suitability Test (SST) logic for routine HPLC analysis.

Method validation follows ICH Q2 guidelines, ensuring the method is fit for its intended purpose[5]. The critical parameters evaluated include Linearity, Precision, Accuracy, and Specificity.

Table 2: System Suitability and Validation Criteria (ICH Q2)

| Validation Parameter | Acceptance Criteria | Causality / Rationale |

| System Precision (SST) | RSD ≤ 2.0% (n=5) | Ensures injector and pump consistency before the run. |

| Tailing Factor (SST) | T ≤ 1.5 | Confirms the absence of secondary silanol interactions. |

| Theoretical Plates (SST) | N > 2000 | Verifies column efficiency and packing integrity. |

| Linearity | R² ≥ 0.999 | Ensures proportional detector response across the concentration range. |

| Accuracy (Recovery) | 98.0% – 102.0% | Confirms no sample loss during preparation or column elution. |

Conclusion

The developed RP-HPLC method for 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one leverages fundamental chemical principles to dictate chromatographic behavior. By understanding the tautomeric nature of the quinolone core and mitigating secondary silanol interactions through strict pH control and column end-capping, this protocol ensures high-resolution, reproducible quantitation suitable for rigorous drug development workflows.

References

- ECHA CHEM. 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one Substance Identity. European Chemicals Agency.

- Benchchem.

- International Journal of Scientific Research and Engineering Development (IJSRED). RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-yl) Quinolin-3-yl]Methyl}-4H-1,2,4-Triazol-4-Amine.

- National Institutes of Health (NIH) / PMC. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent.

- IOSR Journal of Pharmacy (IOSRPHR).

Sources

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. benchchem.com [benchchem.com]

- 3. ijsred.com [ijsred.com]

- 4. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrphr.org [iosrphr.org]

Conrad-Limpach synthesis of 6,8-dimethoxy-2-methylquinolin-4(1H)-one

Application Note: Conrad-Limpach Synthesis of 6,8-Dimethoxy-2-methylquinolin-4(1H)-one

Executive Summary & Mechanistic Rationale

The Conrad-Limpach synthesis is a cornerstone methodology in medicinal chemistry for the construction of 4-quinolone (quinolin-4(1H)-one) scaffolds, which are privileged structures in antimalarial, antibacterial, and antiviral drug development [1]. This application note details the robust, two-step synthesis of 6,8-dimethoxy-2-methylquinolin-4(1H)-one from 2,4-dimethoxyaniline and ethyl acetoacetate.